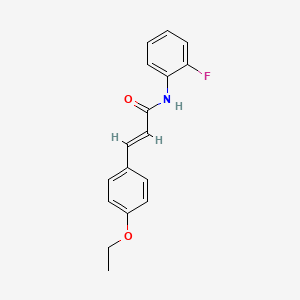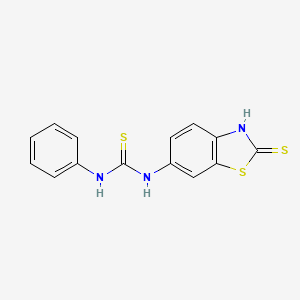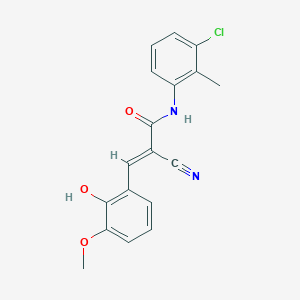
3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide, also known as EFPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EFPA is a member of the acrylamide family, which is known for its diverse biological activities, including anticancer, antifungal, and antibacterial properties. In
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a key role in cancer development. 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide has also been shown to inhibit the activity of AKT, a signaling pathway that is frequently activated in cancer cells and promotes cell survival.
Biochemical and Physiological Effects
3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms for inhibiting cancer growth. 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis. In addition, 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high yield, making it suitable for large-scale production. 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide is also stable under a variety of conditions, which makes it easy to handle and store. However, 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide has some limitations for lab experiments. It is highly toxic and requires careful handling to avoid exposure. In addition, 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide. One area of interest is the development of 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide derivatives with improved potency and selectivity. Another area of interest is the investigation of 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide's potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, the mechanism of action of 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide needs to be further elucidated to better understand its therapeutic potential.
Synthesis Methods
3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide can be synthesized using a multistep process that involves the reaction of 4-ethoxyphenylamine with 2-fluorobenzaldehyde to form an imine intermediate. The imine intermediate is then subjected to a Knoevenagel condensation reaction with acryloyl chloride to produce 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide. The synthesis method of 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Scientific Research Applications
3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit antiproliferative activity against a variety of cancer cell lines, including breast, colon, and lung cancer. 3-(4-ethoxyphenyl)-N-(2-fluorophenyl)acrylamide has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans.
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-2-21-14-10-7-13(8-11-14)9-12-17(20)19-16-6-4-3-5-15(16)18/h3-12H,2H2,1H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTRLJQSOFHNNQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5845453.png)


![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B5845469.png)
![4-{[2-(aminocarbonyl)phenoxy]methyl}-5-methyl-2-furamide](/img/structure/B5845477.png)

![5-chloro-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-amine](/img/structure/B5845481.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5845485.png)

![4-chloro-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5845501.png)
![3-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5845502.png)
![2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5845504.png)
![methyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]glycinate](/img/structure/B5845513.png)
![1-(2-furyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5845519.png)